1,4-Dihydro-4a,8a-propanonaphthalene
Description
1,4-Dihydro-4a,8a-propanonaphthalene is a bicyclic organic compound characterized by a naphthalene core fused with a propane-derived bridge spanning the 4a and 8a positions. This structure introduces unique steric and electronic properties, distinguishing it from simpler naphthalene derivatives. The propane bridge likely increases ring strain compared to smaller bridges (e.g., methano) while enhancing flexibility for chemical reactivity .
Properties
CAS No. |
64776-68-7 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
tricyclo[4.4.3.01,6]trideca-2,4,8-triene |
InChI |
InChI=1S/C13H16/c1-2-7-13-9-4-3-8-12(13,6-1)10-5-11-13/h1-4,6-7H,5,8-11H2 |
InChI Key |
NRBLPXPRDXUHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CC=CCC2(C1)C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4a,8a-propanonaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure selective hydrogenation of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-4a,8a-propanonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Halogenated and nitrated naphthalene derivatives.
Scientific Research Applications
1,4-Dihydro-4a,8a-propanonaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-4a,8a-propanonaphthalene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Key analogs include:
*Inferred from due to structural similarity.
Key Observations:
- Substituents : Chlorine or alkyl groups (e.g., ) significantly alter electronic and steric profiles. For example, dichloro-substituted derivatives show enhanced electrophilicity, enabling cycloaddition reactions .
- Stereochemistry : Compounds like the (4R,4aS,6S)-isomer () demonstrate how stereochemical configurations dictate biological or catalytic activity, a factor less explored in the propane-bridged analog .
Physicochemical Properties
- Density and Solubility: The dimethanonaphthalene derivative () has a density of 1.11 g/cm³, suggesting moderate hydrophobicity. The propane bridge in the target compound may reduce density slightly due to increased flexibility .
- Thermal Stability: Methano-bridged compounds (e.g., ) often exhibit lower thermal stability due to ring strain, whereas the propane bridge could offer improved stability .
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